molecular formula C11H7Cl3N2O2 B13594851 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylicacid

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylicacid

Cat. No.: B13594851
M. Wt: 305.5 g/mol
InChI Key: QNECPKXYYKAAII-UHFFFAOYSA-N
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Description

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains a pyrazole ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst. The mixture is stirred under reflux conditions for about 2 hours. The crude product is then purified by crystallization using dimethylformamide, yielding the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    5-amino-pyrazoles: These compounds are structurally similar and also possess significant biological activities.

    1,2,3-triazoles: These heterocycles share similar synthetic routes and applications in medicinal chemistry.

Uniqueness

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichlorophenyl group and carboxylic acid functionality make it a versatile intermediate in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C11H7Cl3N2O2

Molecular Weight

305.5 g/mol

IUPAC Name

5-methyl-1-(2,4,6-trichlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H7Cl3N2O2/c1-5-2-9(11(17)18)15-16(5)10-7(13)3-6(12)4-8(10)14/h2-4H,1H3,(H,17,18)

InChI Key

QNECPKXYYKAAII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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